4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine
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Overview
Description
4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a butoxy-substituted tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-butoxy-2,3,5,6-tetrafluorobenzaldehyde and morpholine.
Formation of the intermediate: The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-alkene intermediate.
Final coupling: The intermediate is then reacted with morpholine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-2,3,5,6-tetrafluorophenylboronic acid
- 4-butoxy-2,3,5,6-tetrafluorobenzaldehyde
- 4-butoxy-2,3,5,6-tetrafluorophenylamine
Uniqueness
4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine is unique due to its specific combination of a morpholine ring and a butoxy-substituted tetrafluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[(E)-3-(4-butoxy-2,3,5,6-tetrafluorophenyl)prop-2-enyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F4NO2/c1-2-3-9-24-17-15(20)13(18)12(14(19)16(17)21)5-4-6-22-7-10-23-11-8-22/h4-5H,2-3,6-11H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTWXGQZERZZNW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C(=C1F)F)C=CCN2CCOCC2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C(=C(C(=C1F)F)/C=C/CN2CCOCC2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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